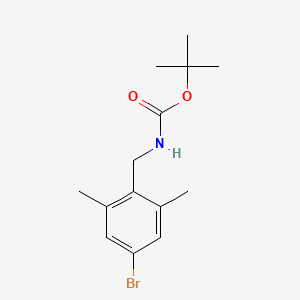
tert-Butyl (4-bromo-2,6-dimethylbenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a dimethylphenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2,6-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- 4-Bromo-2,6-di-tert-butylphenol
Comparison:
- tert-Butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate is unique due to the presence of both a bromine atom and a dimethylphenyl group, which confer specific reactivity and binding properties.
- tert-Butyl N-(4-bromobutyl)carbamate and tert-Butyl N-(2-bromoethyl)carbamate have similar structures but differ in the length and substitution pattern of the alkyl chain, affecting their reactivity and applications.
- 4-Bromo-2,6-di-tert-butylphenol lacks the carbamate moiety, making it less versatile in certain chemical reactions but useful in other contexts such as polymerization and catalysis.
This detailed article provides a comprehensive overview of tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC名 |
tert-butyl N-[(4-bromo-2,6-dimethylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-6-11(15)7-10(2)12(9)8-16-13(17)18-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
InChIキー |
GLGFDRFQXMSQCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















